molecular formula C27H28F2O4 B2634452 (E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one CAS No. 1192742-18-9

(E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one

Cat. No.: B2634452
CAS No.: 1192742-18-9
M. Wt: 454.514
InChI Key: IGMLVIBGKJFADA-GZTJUZNOSA-N
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Description

(E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is a useful research compound. Its molecular formula is C27H28F2O4 and its molecular weight is 454.514. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural analysis of aromatic-steroid derivatives, including detailed procedures for creating compounds with similar complex structures, have been documented. This involves multi-stage synthesis processes and the use of catalysts to achieve the desired compounds, confirming structures through elemental analysis, spectroscopy, and spectrometry data (Valverde et al., 2013).
  • Studies on the structure and properties of related complex hydrocarbons demonstrate intricate relationships between molecular structure and reactivity, highlighting the potential for manipulating these compounds for specific purposes (Masnovi et al., 2016).

Biological Implications and Interactions

  • Research on androsterone derivatives, which share a similar steroid framework, delves into their structures and biological implications. The study reveals how the orientation of specific molecular components can rationalize biological activity, shedding light on how similar compounds may interact with biological systems (Djigoué et al., 2012).
  • Protonation studies on cyclopenta[a]phenanthrenes provide insights into charge delocalization and structure-reactivity relationships, which are crucial for understanding how such complex molecules might react under different chemical or biological scenarios (Laali et al., 2000).

Chemical Reactivity and Synthesis Applications

  • The asymmetric Diels-Alder reactions involving similar complex structures highlight the utility of these compounds in synthesizing new molecules with high enantiomeric excess, demonstrating their potential use in creating pharmaceutically relevant structures (Schotes & Mezzetti, 2010).
  • Studies on the stable ion formation and reactivity of protonated cyclopenta[a]phenanthrenes provide a basis for understanding the chemical behavior of similar complex molecules under various conditions, which can be pivotal for designing new compounds or predicting their reactivity in different environments (Laali et al., 2000).

Properties

IUPAC Name

(16E)-16-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F2O4/c1-27-10-9-20-19-7-5-18(30)13-16(19)4-6-21(20)22(27)14-17(25(27)31)11-15-3-8-23(33-26(28)29)24(12-15)32-2/h3,5,7-8,11-13,20-22,26,30H,4,6,9-10,14H2,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMLVIBGKJFADA-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(=CC4=CC(=C(C=C4)OC(F)F)OC)C2=O)CCC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC3C(C1C/C(=C\C4=CC(=C(C=C4)OC(F)F)OC)/C2=O)CCC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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